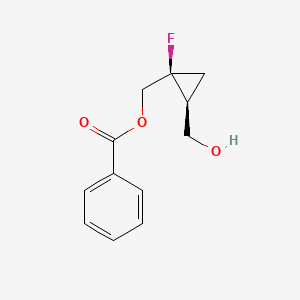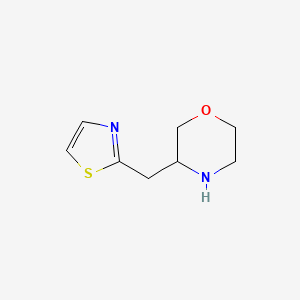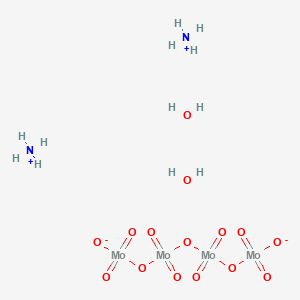
Ammonium tetramolybdate dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium tetramolybdate dihydrate is an inorganic compound with the chemical formula (NH₄)₂Mo₄O₁₃·2H₂O. It is a white crystalline powder that is used in various industrial and scientific applications. This compound is a source of molybdenum, which is an essential trace element for plants and animals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ammonium tetramolybdate dihydrate can be synthesized through the reaction of molybdenum trioxide (MoO₃) with ammonium hydroxide (NH₄OH). The reaction typically involves dissolving molybdenum trioxide in an excess of aqueous ammonia and then evaporating the solution at room temperature. The excess ammonia escapes during evaporation, resulting in the formation of this compound crystals .
Industrial Production Methods
The industrial production of this compound involves several steps:
Roasting of Molybdenum Concentrate: The molybdenum concentrate is roasted to produce molybdenum trioxide.
Immersion Cleaning: The roasted molybdenum trioxide is cleaned using hydrogen nitrate.
Ammonia Leaching: The cleaned molybdenum trioxide is leached with ammonia water to form ammonium molybdate.
Purification: The solution is purified to remove impurities.
Acid Precipitation and Crystallization: The purified solution undergoes acid precipitation and crystallization to form this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium tetramolybdate dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to form lower oxidation state molybdenum compounds.
Substitution: It can undergo substitution reactions with other anions or cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) and sodium borohydride (NaBH₄).
Substitution: Reagents such as ammonium chloride (NH₄Cl) and other ammonium salts can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state molybdenum oxides.
Reduction: Lower oxidation state molybdenum oxides.
Substitution: Various ammonium molybdate salts.
Wissenschaftliche Forschungsanwendungen
Ammonium tetramolybdate dihydrate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including C-C and C-N coupling reactions.
Biology: It is used in the study of molybdenum’s role in biological systems.
Medicine: It is used in the development of pharmaceuticals and as a reagent in diagnostic tests.
Wirkmechanismus
The mechanism of action of ammonium tetramolybdate dihydrate involves its ability to act as a source of molybdenum. Molybdenum is an essential trace element that plays a crucial role in various enzymatic reactions. It acts as a cofactor for enzymes involved in the metabolism of sulfur, nitrogen, and carbon. The compound’s molecular targets include molybdoenzymes such as sulfite oxidase, xanthine oxidase, and aldehyde oxidase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ammonium heptamolybdate: (NH₄)₆Mo₇O₂₄·4H₂O
Ammonium dimolybdate: (NH₄)₂Mo₂O₇
Ammonium orthomolybdate: (NH₄)₂MoO₄
Ammonium tetrathiomolybdate: (NH₄)₂MoS₄
Uniqueness
Ammonium tetramolybdate dihydrate is unique due to its specific molybdenum content and its ability to form stable dihydrate crystals. It is particularly useful in applications requiring a precise molybdenum source and in reactions where controlled release of molybdenum is necessary .
Eigenschaften
Molekularformel |
H12Mo4N2O15 |
|---|---|
Molekulargewicht |
663.9 g/mol |
IUPAC-Name |
diazanium;oxido-[[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenio]oxy-dioxomolybdenum;dihydrate |
InChI |
InChI=1S/4Mo.2H3N.2H2O.13O/h;;;;2*1H3;2*1H2;;;;;;;;;;;;;/q;;;;;;;;;;;;;;;;;;;2*-1/p+2 |
InChI-Schlüssel |
SPYKEMDAIYYCGR-UHFFFAOYSA-P |
Kanonische SMILES |
[NH4+].[NH4+].O.O.[O-][Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1H-Pyrrolo[2,3-b]pyridin-4-yl)propan-2-ol](/img/structure/B13333906.png)
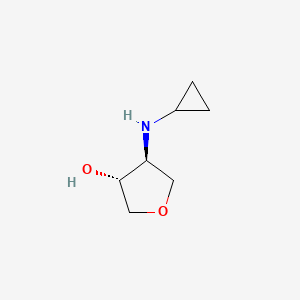
![5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13333912.png)
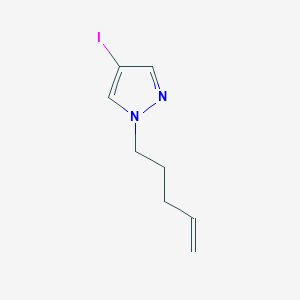

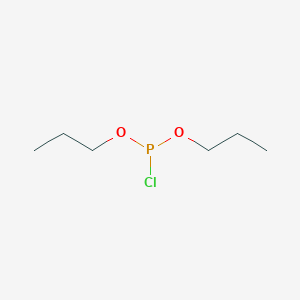
![8-Bromo-7-methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13333948.png)
![11-Ethyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13333956.png)
